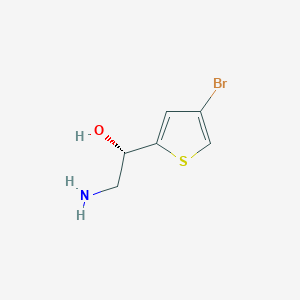

(1S)-2-Amino-1-(4-bromothiophen-2-yl)ethan-1-ol

Description

(1S)-2-Amino-1-(4-bromothiophen-2-yl)ethan-1-ol is a chiral amino alcohol derivative featuring a brominated thiophene ring.

Properties

Molecular Formula |

C6H8BrNOS |

|---|---|

Molecular Weight |

222.11 g/mol |

IUPAC Name |

(1S)-2-amino-1-(4-bromothiophen-2-yl)ethanol |

InChI |

InChI=1S/C6H8BrNOS/c7-4-1-6(10-3-4)5(9)2-8/h1,3,5,9H,2,8H2/t5-/m0/s1 |

InChI Key |

FQBFUFJLOZRNDZ-YFKPBYRVSA-N |

Isomeric SMILES |

C1=C(SC=C1Br)[C@H](CN)O |

Canonical SMILES |

C1=C(SC=C1Br)C(CN)O |

Origin of Product |

United States |

Preparation Methods

Starting Material Preparation

A common approach begins with 4-bromothiophene-2-carbaldehyde or 4-bromothiophene derivatives as the aromatic backbone. This can be synthesized or purchased commercially. The aldehyde functionality allows for subsequent amino alcohol formation.

Stereoselective Amino Alcohol Formation

The key step is the formation of the chiral 2-amino-1-ethanol side chain attached to the 4-bromothiophene ring. Typical methods include:

- Asymmetric Aminohydroxylation of Alkenes: Using chiral catalysts to add amino and hydroxyl groups across a double bond adjacent to the thiophene ring.

- Chiral Auxiliary or Catalyst-Mediated Reduction: Starting from 4-bromothiophene-2-acetaldehyde, reductive amination with ammonia or amines in the presence of chiral catalysts (e.g., chiral oxazaborolidines) yields the chiral amino alcohol.

- Nucleophilic Addition to Chiral Epoxides: Epoxide ring opening with amine nucleophiles under stereocontrolled conditions.

Representative Synthetic Route

A representative synthetic route based on literature precedents and analogous compounds is:

- Synthesis of 4-bromothiophene-2-acetaldehyde: Bromination of thiophene derivatives followed by formylation.

- Reductive Amination: React 4-bromothiophene-2-acetaldehyde with ammonia or an amine source in the presence of a chiral catalyst or chiral auxiliary to yield this compound with high enantioselectivity.

- Purification: Use silica gel chromatography or recrystallization to isolate the pure enantiomer.

Alternative Methods and Industrial Considerations

- Continuous Flow Synthesis: For scale-up, continuous flow techniques can be employed to improve reaction control and reduce by-products.

- Catalyst Selection: Transition metal catalysts (e.g., Ru-based, Pd-based) or organocatalysts can be used depending on the exact step.

- Post-Synthetic Modifications: Bromine on the thiophene ring allows for further functionalization if needed.

Data Table Summarizing Preparation Parameters

| Step | Reagents/Conditions | Outcome/Yield | Notes |

|---|---|---|---|

| Bromination | Thiophene + Br2 or NBS | 4-bromothiophene | Controlled to avoid polybromination |

| Formylation | Vilsmeier-Haack or lithiation + DMF | 4-bromothiophene-2-carbaldehyde | Key intermediate |

| Reductive Amination | Ammonia/amine + chiral catalyst + reducing agent (NaBH3CN or H2/Pd) | (1S)-amino alcohol | Enantioselectivity depends on catalyst |

| Purification | Silica gel chromatography or recrystallization | Pure enantiomer | Confirmed by chiral HPLC or NMR |

Research Findings and Notes

- The enantioselective synthesis of amino alcohols adjacent to heteroaromatic rings like thiophene is well-documented in asymmetric synthesis literature, often employing chiral catalysts to achieve high stereoselectivity.

- The presence of the bromine substituent at the 4-position on the thiophene ring influences the electronic properties and reactivity, requiring careful control of reaction conditions to prevent side reactions.

- Analytical data such as NMR, mass spectrometry, and chiral chromatography are essential to confirm the structure and enantiomeric purity.

- Industrial scale synthesis may prefer continuous flow methods for better reproducibility and safety, especially when handling brominated intermediates.

Chemical Reactions Analysis

Types of Reactions

(1S)-2-Amino-1-(4-bromothiophen-2-yl)ethan-1-ol: undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to remove the bromine atom, typically using reducing agents such as lithium aluminum hydride.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)

Major Products Formed

Oxidation: Formation of a carbonyl compound

Reduction: Formation of a de-brominated amino alcohol

Substitution: Formation of various substituted thiophene derivatives

Scientific Research Applications

Medicinal Chemistry Applications

Antidepressant Properties

Research indicates that derivatives of (1S)-2-Amino-1-(4-bromothiophen-2-yl)ethan-1-ol exhibit significant antidepressant effects. A study focusing on the synthesis of similar compounds highlighted their ability to modulate serotonin receptors, which are crucial in the treatment of depression and anxiety disorders. The compound's structure allows for interaction with neurotransmitter systems, suggesting its utility in developing new antidepressant medications .

Neuroprotective Effects

In addition to its antidepressant properties, this compound has been investigated for its neuroprotective effects. Studies have shown that it can protect neuronal cells from oxidative stress and apoptosis, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's .

Skin Care Products

The compound is also being explored for its role in cosmetic formulations. Its amino alcohol structure provides moisturizing properties, making it suitable for skin care products aimed at enhancing skin hydration and texture. Recent studies have evaluated its efficacy in topical formulations, demonstrating improved skin barrier function and moisture retention .

| Formulation Type | Efficacy |

|---|---|

| Moisturizers | Improved hydration |

| Anti-aging creams | Enhanced skin elasticity |

Case Studies

Case Study 1: Antidepressant Development

A recent study synthesized a series of (4-bromothiophen-2-yl) derivatives based on this compound. The compounds were tested for their binding affinity to serotonin receptors, showing promising results that warrant further investigation into their therapeutic potential .

Case Study 2: Conductive Polymer Synthesis

Researchers developed a novel conductive polymer using this compound as a precursor. The resulting polymer exhibited high conductivity and thermal stability, making it suitable for use in electronic devices. This study emphasizes the versatility of the compound in material science applications .

Mechanism of Action

The mechanism of action of (1S)-2-Amino-1-(4-bromothiophen-2-yl)ethan-1-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. The brominated thiophene ring may interact with hydrophobic pockets in proteins, affecting their function.

Comparison with Similar Compounds

Research Implications and Gaps

- Electronic Effects : The bromothiophene group in the target compound likely enhances electron-withdrawing properties compared to methoxy or naphthyl substituents, affecting reactivity in catalysis or drug-receptor interactions.

- However, methods from analogs (e.g., Pd-catalyzed coupling , chiral resolution ) may be adaptable.

- Biological Activity: Amino alcohols with aromatic substituents often exhibit antimicrobial or enzyme-inhibitory properties. The bromothiophene moiety may confer unique bioactivity, warranting further study.

Biological Activity

(1S)-2-Amino-1-(4-bromothiophen-2-yl)ethan-1-ol, with the CAS number 317377-32-5, is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, including its synthesis, pharmacological effects, and specific case studies that highlight its activity against various biological targets.

The molecular formula for this compound is C₆H₈BrNOS. It is characterized by the presence of a bromothiophene group, which is known to enhance biological activity in various compounds.

Synthesis

The synthesis of this compound typically involves reactions that incorporate the thiophene moiety. A common method includes the reaction of 4-bromothiophene with appropriate amine precursors under controlled conditions to yield the target compound .

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of bromothiophene have been shown to inhibit the proliferation of cancer cell lines such as HepG2 (hepatocellular carcinoma) and MCF-7 (breast cancer) with IC₅₀ values below 25 μM . This suggests that this compound may also possess similar properties, warranting further investigation.

Antimicrobial Activity

The compound's structure indicates potential antimicrobial properties. In vitro tests on related compounds have shown effectiveness against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. The growth inhibition zones for these bacteria ranged from 14 to 17 mm, indicating notable antibacterial activity .

Mechanistic Insights

The mechanism of action for compounds containing bromothiophene groups often involves interaction with cellular targets that regulate cell proliferation and apoptosis. For example, studies suggest that these compounds may act as inhibitors of key signaling pathways involved in cancer progression .

Study on Anti-Proliferative Activity

A study evaluated the anti-proliferative effects of various thiophene-linked compounds, including those related to this compound. The results indicated that modifications in the haloaryl substituents significantly impacted their efficacy against cancer cell lines, reinforcing the importance of structural characteristics in determining biological activity .

| Compound | Cell Line | IC₅₀ (μM) |

|---|---|---|

| Compound A | HepG2 | < 25 |

| Compound B | MCF-7 | < 25 |

| Compound C | PC3 | > 50 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.